1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine
CAS No.:
Cat. No.: VC15190526
Molecular Formula: C18H18N6O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N6O |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (4-phenylpiperazin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H18N6O/c25-18(15-5-4-8-17(13-15)24-14-19-20-21-24)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2 |
| Standard InChI Key | OZXPJHQEUNXLKF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Introduction
1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a piperazine core, which is a six-membered nitrogen-containing heterocycle, substituted with both a phenyl group and a tetrazole-containing benzoyl group. The presence of these functional groups contributes to its potential biological activities, including interactions with various receptors and enzymes.
Synthesis
The synthesis of 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the compound.
Biological Activities and Potential Applications
1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine has been studied for its biological activities, particularly in the context of neuropharmacology and as a potential inhibitor for specific biological targets, such as Mur enzymes in tuberculosis treatment. Compounds containing piperazine and tetrazole moieties are often investigated for their potential therapeutic effects, including interactions with various receptors and enzymes.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine, which can provide context for its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)piperazine | Piperazine with fluorinated phenyl | Antidepressant effects |
| 4-[3-(1H-tetrazol-1-yl)benzamide] | Benzamide with tetrazole | Anticancer activity |
| N-benzoylpiperazine | Simple benzoyl substitution on piperazine | Analgesic properties |
| 1-Phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine | Piperazine with phenyl and tetrazole-containing benzoyl group | Potential neuropharmacological and anti-tuberculosis applications |
The presence of both the tetrazole and benzoyl groups in 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine distinguishes it from other piperazine derivatives, potentially enhancing its receptor selectivity and biological efficacy compared to simpler analogs.
Future Research Directions
Further research is warranted to explore the full therapeutic potential of 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine. This includes optimizing its efficacy through structural modifications and conducting detailed interaction studies to elucidate its mechanism of action at the molecular level. Experimental studies are essential for understanding specific interactions, including binding affinities and inhibition constants, which are crucial for developing effective therapeutic agents.
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